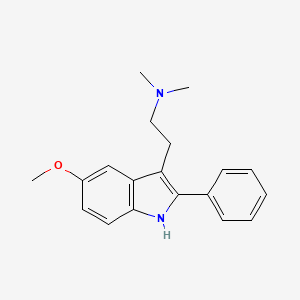

BGC20-761

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-methoxy-2-phenyl-1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(2)12-11-16-17-13-15(22-3)9-10-18(17)20-19(16)14-7-5-4-6-8-14/h4-10,13,20H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGPGYWZVPDDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17375-63-2 | |

| Record name | BGC-20-761 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BGC-20-761 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5F6ESV5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring psychedelic tryptamine found in a variety of plant species and in the venom of the Sonoran Desert toad (Incilius alvarius).[1][2][3] It is a potent, short-acting psychedelic that has garnered significant interest for its potential therapeutic applications. This document provides a comprehensive overview of the synthesis, characterization, and pharmacology of 5-MeO-DMT, intended for a technical audience in the fields of chemistry and pharmacology.

Synthesis of 5-MeO-DMT

The chemical synthesis of 5-MeO-DMT was first reported in 1936.[4][5] Several synthetic routes have since been developed, with the Fischer indole synthesis and the Speeter-Anthony tryptamine synthesis being two of the most common methods.

Fischer Indole Synthesis

A multi-gram scale process for clinical use has been developed utilizing an optimized Fischer indole reaction.[6][7][8] This one-step procedure is a preferred method for large-scale synthesis.[2]

Speeter-Anthony Tryptamine Synthesis

The Speeter-Anthony synthesis is a widely cited method for preparing various substituted tryptamines, including 5-MeO-DMT.[2][3] This route has been adapted for the large-scale production of related compounds like psilocin and psilocybin.[2][3]

A general synthetic pathway is outlined below:

References

- 1. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Phase 1, Dose-Ranging Study to Assess Safety and Psychoactive Effects of a Vaporized 5-Methoxy-N, N-Dimethyltryptamine Formulation (GH001) in Healthy Volunteers [frontiersin.org]

- 5. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]

- 6. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - OPEN Foundation [open-foundation.org]

- 7. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

BGC20-761: A Technical Guide to its Mechanism of Action at the 5-HT6 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGC20-761 is a selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the 5-HT6 receptor. We will delve into its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts in this area.

Introduction to this compound and the 5-HT6 Receptor

The 5-HT6 receptor is a compelling target for the therapeutic intervention of cognitive disorders.[2] Its exclusive localization in brain regions associated with learning and memory, such as the hippocampus and cortex, has made it a focal point for drug discovery.[3] this compound has emerged as a significant tool compound for elucidating the role of the 5-HT6 receptor in cognitive processes. As a selective antagonist, this compound blocks the constitutive and serotonin-induced activity of the 5-HT6 receptor, leading to downstream effects that have been shown to enhance memory and cognition.[1][3] This guide will provide an in-depth analysis of the molecular mechanisms underlying these effects.

Quantitative Pharmacological Data

The pharmacological profile of this compound is defined by its binding affinity and functional potency at the 5-HT6 receptor and other off-target receptors. The following tables summarize the key quantitative data available for this compound.

Table 1: Radioligand Binding Affinity of this compound

| Receptor Subtype | Species | Kᵢ (nM) |

| 5-HT6 | Human | 20 [1] |

| 5-HT2A | Human | 69[1] |

| D2 | Human | 140[1] |

| 5-HT2A | Rat | 470[1] |

| 5-HT2C | Rat | 675[1] |

| D2, D3, D4, DAT, SERT | Rat | >10,000[1] |

Table 2: Functional Activity of this compound

| Assay | Receptor | Species | Value |

| Functional Antagonism (cAMP) | 5-HT6 | - | Data not publicly available |

Mechanism of Action: Signaling Pathways

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of the G-protein complex. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] As an antagonist, this compound binds to the 5-HT6 receptor and prevents this signaling cascade initiated by serotonin.

Beyond the canonical Gs/cAMP pathway, 5-HT6 receptor signaling is known to be more complex, involving other pathways that can influence neuronal function. These include the mTOR and ERK signaling cascades. While the direct effect of this compound on these alternative pathways has not been explicitly detailed in the available literature, its antagonism of the 5-HT6 receptor would be expected to modulate these downstream effects.

Canonical Gs/cAMP Signaling Pathway

The primary mechanism of action of this compound is the blockade of the 5-HT6 receptor, thereby inhibiting the production of cAMP. This is the foundational antagonistic action that leads to its physiological effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of compounds like this compound. The following sections outline the standard protocols for key in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for the 5-HT6 receptor.

Materials:

-

Receptor Source: Membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).

-

Radioligand: A high-affinity radiolabeled ligand for the 5-HT6 receptor, such as [³H]-LSD.[4]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the receptor (e.g., 10 µM methiothepin).[4]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

-

Scintillation Cocktail.

-

96-well plates and glass fiber filters.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

-

Equilibration: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP.

Objective: To determine the functional antagonist potency of this compound at the 5-HT6 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, FRET, or ELISA-based).

-

Cell Culture Medium and Buffers.

-

384-well plates.

Procedure:

-

Cell Plating: Seed the cells in a 384-well plate and allow them to adhere and grow to the appropriate confluency.

-

Antagonist Pre-incubation: Treat the cells with varying concentrations of this compound and incubate for a defined period (e.g., 30 minutes).[5]

-

Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration, predetermined in a separate experiment) to stimulate cAMP production and incubate for a further 30 minutes.[5]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the inhibition of the serotonin-induced cAMP response against the concentration of this compound. Determine the IC50 value using non-linear regression analysis.

In Vivo Model: Scopolamine-Induced Memory Deficit

This model is used to assess the potential of a compound to reverse cognitive deficits.

Objective: To evaluate the efficacy of this compound in reversing scopolamine-induced memory impairment in rats.

Animals: Adult male rats.

Procedure:

-

Habituation: Acclimate the rats to the testing environment (e.g., a social recognition or spatial memory task apparatus).

-

Drug Administration:

-

Behavioral Testing: After a further interval, conduct the memory task (e.g., social recognition, novel object recognition, or Morris water maze).

-

Data Collection and Analysis: Record the relevant behavioral parameters (e.g., time spent exploring a novel object or animal, latency to find a hidden platform). Analyze the data to determine if this compound significantly reverses the memory deficits induced by scopolamine.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. Its high affinity and selectivity as an antagonist at this receptor make it a suitable probe for preclinical studies. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working to further understand the therapeutic potential of 5-HT6 receptor antagonism. Future studies should aim to further elucidate the downstream signaling consequences of this compound-mediated 5-HT6 receptor blockade, particularly in relation to non-canonical signaling pathways, to fully unravel its complex mechanism of action.

References

In-Depth Technical Guide: BGC20-761 Affinity for Serotonin and Dopamine Receptors

This technical guide provides a comprehensive overview of the binding characteristics of BGC20-761, a selective antagonist for specific serotonin and dopamine receptors. The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: this compound Ki Values

The inhibitory constants (Ki) of this compound for various human and rat serotonin and dopamine receptors are summarized in the table below. These values indicate the affinity of this compound for each receptor, with lower values signifying higher affinity.

| Receptor Subtype | Species | Ki (nM) |

| 5-HT6 | Human | 20[1][2] |

| 5-HT2A | Human | 69[1][2] |

| Dopamine D2 | Human | 140[1][2] |

| 5-HT2A | Rat | 470[2] |

| 5-HT2C | Rat | 675[2] |

| Dopamine D2 | Rat | >10,000[2] |

| Dopamine D3 | Rat | >10,000[2] |

| Dopamine D4 | Rat | >10,000[2] |

| Dopamine Transporter (DAT) | Rat | >10,000[2] |

| Serotonin Transporter (SERT) | Rat | >10,000[2] |

Experimental Protocols

The Ki values presented were determined using radioligand binding assays. While the specific protocols for this compound are not publicly detailed, the following represents a standard methodology for such experiments.

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for a target receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes from cell lines stably expressing the human or rat receptor of interest (e.g., HEK293 cells).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-LSD for 5-HT6 receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor to determine non-specific binding.

-

Assay Buffer: A buffered solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + radioligand.

-

Non-specific Binding: Receptor membranes + radioligand + high concentration of non-specific binding control.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways

This compound acts as an antagonist at 5-HT6, 5-HT2A, and D2 receptors. The following diagrams illustrate the canonical signaling pathways of these receptors.

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[3] This coupling leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4][5] cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression.[4][5]

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a GPCR that couples to the Gq alpha subunit.[1] Activation of Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1] DAG, along with the increased Ca2+, activates Protein Kinase C (PKC), which can then phosphorylate a variety of cellular proteins, leading to diverse physiological responses.[1]

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a GPCR that couples to the Gi alpha subunit.[7] Activation of Gi inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduced activity of PKA.[7] The βγ subunit of the G protein can also directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Unraveling the Identity of BGC20-761: A Case of Mistaken Identity in Drug Development

In the landscape of pharmaceutical research and development, the precise identification of a compound is paramount. An initial investigation into the discovery and history of a substance designated "BGC20-761" has revealed a compelling case of mistaken identity, with several distinct therapeutic agents emerging under similar nomenclature. This report aims to dissect the available information, highlighting the different entities associated with this designation and clarifying their unique developmental pathways.

Our comprehensive search has identified multiple compounds, each with a distinct mechanism of action and therapeutic target. The most prominent of these are:

-

EGb 761: A standardized extract of Ginkgo biloba, extensively studied for its potential neuroprotective effects and cognitive-enhancing properties.[1][2][3][4][5]

-

ARQ 761: A prodrug of beta-lapachone, which has been investigated in clinical trials for the treatment of pancreatic cancer.[6]

-

BGC20-1531: A novel prostanoid EP4 receptor antagonist that has been evaluated in human models of headache.[7][8]

-

LNCB74: An antibody-drug conjugate with the protocol number 24-761, currently in Phase 1 clinical trials for advanced solid tumors.[9]

Given the overlap in naming conventions, it is crucial to differentiate between these compounds to provide an accurate and in-depth technical guide as requested. The following sections will briefly summarize the available information on each of these entities.

EGb 761: A Neuroprotective Agent from Ginkgo biloba

EGb 761 is a well-characterized and widely researched standardized extract from the leaves of the Ginkgo biloba tree. Its development has been focused on the treatment of cognitive impairment and dementia.[1][2]

Mechanism of Action: The therapeutic effects of EGb 761 are believed to be multifactorial. Key mechanisms include:

-

Antioxidant Properties: The flavonoid constituents of EGb 761 are potent free radical scavengers, protecting neuronal cells from oxidative damage.[4][5]

-

Improved Cerebral Blood Flow: The terpenoid components, particularly ginkgolides, are known to inhibit platelet-activating factor, leading to improved microcirculation in the brain.[5]

-

Mitochondrial Protection: EGb 761 has been shown to protect mitochondria from oxidative stress and improve cellular energy metabolism.[1]

-

Neurotransmitter Modulation: It can influence various neurotransmitter systems, contributing to its cognitive-enhancing effects.[5]

-

Anti-apoptotic Effects: The extract has been shown to modulate the expression of apoptotic markers, such as the bax/bcl-2 ratio, promoting neuronal survival.[10]

A proposed signaling pathway for the neuroprotective effects of EGb 761 involves the activation of Heme Oxygenase 1 (HO-1), which in turn can lead to the production of antioxidant molecules and the activation of pathways involved in neurogenesis and cell survival.[11]

Clinical Development: EGb 761 has been the subject of numerous clinical trials to assess its efficacy and safety in treating conditions such as mild cognitive impairment and dementia.[1][2][12]

ARQ 761: A Targeted Therapy for Pancreatic Cancer

ARQ 761 is a prodrug of beta-lapachone, a compound that has shown promise in cancer therapy. Its development has been focused on its potential as a combination therapy for solid tumors, particularly pancreatic cancer.[6]

Mechanism of Action: The primary mechanism of action of ARQ 761 is dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells. NQO1 metabolizes beta-lapachone, leading to a futile redox cycle that generates high levels of reactive oxygen species (ROS) and causes DNA damage, ultimately leading to cancer cell death.

Clinical Development: A Phase I/Ib clinical trial (NCT02514031) was conducted to determine the maximum tolerated dose, safety, and efficacy of ARQ 761 in combination with gemcitabine and nab-paclitaxel in patients with metastatic, recurrent, or unresectable pancreatic cancer.[6] The study also aimed to correlate NQO1 expression with clinical outcomes.[6]

BGC20-1531: An Investigational Treatment for Headache

BGC20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor. Its development has been centered on its potential to prevent headache and associated vascular changes.[7][8]

Mechanism of Action: Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and it is known to cause headache and vasodilation. The EP4 receptor is one of the receptors through which PGE2 exerts its effects. By blocking the EP4 receptor, BGC20-1531 was hypothesized to prevent PGE2-induced headache and dilatation of cerebral arteries.

Clinical Development: A clinical study investigated the efficacy of BGC20-1531 in a human model of PGE2-induced headache.[7][8] The study was a three-way cross-over trial where healthy volunteers received different doses of BGC20-1531 or placebo, followed by an infusion of PGE2.[7] The results of this study did not show a significant difference in headache response or prevention of arterial dilation with BGC20-1531 compared to placebo.[7]

LNCB74 (Protocol #: 24-761): An Antibody-Drug Conjugate for Solid Tumors

LNCB74 is a B7-H4 targeted antibody-drug conjugate currently in early-stage clinical development for the treatment of advanced solid tumors.[9]

Mechanism of Action: Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that consist of an antibody linked to a cytotoxic payload. The antibody component of LNCB74 targets B7-H4, a protein that is overexpressed on the surface of various cancer cells. This targeting allows for the selective delivery of the cytotoxic drug to tumor cells, minimizing damage to healthy tissues.

Clinical Development: A Phase 1, open-label, dose-escalation and dose-expansion study (NCT06774963) is currently underway to evaluate the safety, tolerability, and recommended Phase 2 dose of LNCB74 in patients with advanced solid tumors, including ovarian, breast, endometrial, biliary tract, and non-small cell lung cancer.[9]

The designation "this compound" does not correspond to a single, uniquely identifiable therapeutic agent in the publicly available scientific literature. Instead, it appears to be a composite of different numerical and alphabetical identifiers assigned to a range of distinct drug development programs. To proceed with the creation of a detailed technical guide, it is imperative to first clarify which of the aforementioned compounds—EGb 761, ARQ 761, BGC20-1531, or LNCB74 (Protocol #: 24-761)—is the subject of interest. Each of these agents has a unique discovery and development history, mechanism of action, and clinical trial profile that would form the basis of a comprehensive whitepaper. Without this clarification, any attempt to generate a technical guide would be speculative and inaccurate.

References

- 1. mdpi.com [mdpi.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Ginkgo biloba extract (EGb 761) and CNS functions: basic studies and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of EGb-761? [synapse.patsnap.com]

- 6. Facebook [cancer.gov]

- 7. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A PHASE 1, OPEN-LABEL, DOSE ESCALATION AND DOSE EXPANSION STUDY FOR LNCB74, A B7-H4 TARGETED ANTIBODY DRUG CONJUGATE, AS MONOTHERAPY IN PARTICIPANTS WITH ADVANCED SOLID TUMORS | Dana-Farber Cancer Institute [dana-farber.org]

- 10. Molecular evidence of the neuroprotective effect of Ginkgo biloba (EGb761) using bax/bcl-2 ratio after brain ischemia in senescence-accelerated mice, strain prone-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. trial.medpath.com [trial.medpath.com]

BGC20-761 Receptor Binding Affinity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGC20-761 is an experimental tryptamine analog that has garnered interest for its potential antipsychotic and memory-enhancing effects. Its pharmacological activity is primarily attributed to its antagonist action at specific serotonin and dopamine receptors. This technical guide provides a comprehensive overview of the receptor binding affinity profile of this compound, presenting quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways.

Receptor Binding Affinity Profile

This compound exhibits a distinct binding affinity profile, with its highest affinity for the serotonin 5-HT6 receptor, followed by the 5-HT2A and dopamine D2 receptors. The inhibitory constant (Kᵢ) is a measure of the binding affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.

Quantitative Binding Affinity Data

The binding affinities of this compound for various human and rat receptors are summarized in the tables below. This data is crucial for understanding the compound's potency and selectivity.

Table 1: Binding Affinity (Kᵢ) of this compound for Human Receptors

| Receptor | Kᵢ (nM) |

| 5-HT₆ | 20[1] |

| 5-HT₂ₐ | 69[1] |

| D₂ | 140[1] |

Table 2: Binding Affinity (Kᵢ) of this compound for Rat Receptors

| Receptor | Kᵢ (nM) |

| 5-HT₂ₐ | 470[1] |

| 5-HT₂꜀ | 675[1] |

| D₂ | >10,000[1] |

| D₃ | >10,000[1] |

| D₄ | >10,000[1] |

| DAT (Dopamine Transporter) | >10,000[1] |

| SERT (Serotonin Transporter) | >10,000[1] |

Experimental Protocols: Radioligand Binding Assays

The binding affinities of this compound were determined using competitive radioligand binding assays. These assays are a standard and robust method for quantifying the interaction between a compound and a specific receptor. The general principle involves the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (this compound) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.

While the specific protocol used for this compound is detailed in the primary literature, the following are representative, detailed protocols for determining binding affinity at the 5-HT₆, 5-HT₂ₐ, and D₂ receptors.

Workflow for a Competitive Radioligand Binding Assay

Protocol for 5-HT₆ Receptor Binding Assay

-

Receptor Source : Membranes from HEK293 cells stably expressing the human 5-HT₆ receptor.[2]

-

Radioligand : [³H]-LSD (Lysergic acid diethylamide), at a final concentration of approximately 1-2 nM.[2]

-

Non-specific Binding Control : 10 µM Methiothepin.[2]

-

Assay Buffer : 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[2]

-

Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

-

Procedure :

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the receptor membranes, [³H]-LSD, and either assay buffer (for total binding), 10 µM methiothepin (for non-specific binding), or a concentration of this compound.

-

Incubate the plate at 37°C for 60 minutes.[2]

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Protocol for 5-HT₂ₐ Receptor Binding Assay

-

Receptor Source : Cell membranes from a stable cell line (e.g., CHO-K1, HEK293) expressing the recombinant human 5-HT₂ₐ receptor.

-

Radioligand : [³H]-Ketanserin, at a final concentration around its Kₔ.[3]

-

Non-specific Binding Control : 1 µM Ketanserin.

-

Assay Buffer : 50 mM Tris-HCl, pH 7.4.

-

Procedure :

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the receptor membranes, [³H]-Ketanserin, and either assay buffer, unlabeled ketanserin for non-specific binding, or a concentration of this compound.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate specific binding and determine the IC₅₀ and Kᵢ values for this compound.

-

Protocol for Dopamine D₂ Receptor Binding Assay

-

Receptor Source : Crude membranes prepared from HEK293 cells expressing the recombinant human D₂ receptor.[4]

-

Radioligand : [³H]-Spiperone, at a final concentration of approximately 2-3 times its Kₔ value.[4][5]

-

Non-specific Binding Control : 10 µM (+)-Butaclamol.[6]

-

Assay Buffer : 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[6]

-

Procedure :

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the receptor membranes, [³H]-Spiperone, and either assay buffer, (+)-butaclamol for non-specific binding, or a concentration of this compound.

-

Incubate the plate at 30°C for 60 minutes.[4]

-

Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters pre-treated with PEI.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity of the filters by liquid scintillation counting.

-

Analyze the data to determine the IC₅₀ and subsequently the Kᵢ of this compound.

-

Signaling Pathways

This compound acts as an antagonist at 5-HT₆, 5-HT₂ₐ, and D₂ receptors. By blocking the binding of the endogenous neurotransmitters (serotonin and dopamine), this compound inhibits the downstream signaling cascades typically initiated by these receptors.

5-HT₆ Receptor Antagonism

The 5-HT₆ receptor is a G protein-coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gₛ protein. Antagonism of this receptor by this compound is thought to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.

5-HT₂ₐ Receptor Antagonism

The 5-HT₂ₐ receptor is a GPCR coupled to the Gₐ/₁₁ pathway. Its activation leads to the stimulation of phospholipase C (PLC). Antagonism of this receptor is a key mechanism of action for many atypical antipsychotic drugs.

Dopamine D₂ Receptor Antagonism

The dopamine D₂ receptor is a GPCR that couples to Gₐᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase. Blockade of D₂ receptors is a hallmark of antipsychotic medications.

Conclusion

This compound is a multi-target ligand with a well-defined receptor binding affinity profile, demonstrating potent antagonism at the 5-HT₆ receptor and moderate affinity for 5-HT₂ₐ and D₂ receptors. This profile underlies its potential therapeutic applications in psychosis and cognitive enhancement. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further investigation into the functional consequences of this compound's interaction with these receptors will be crucial in elucidating its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Standardized Ginkgo Biloba Extract EGb 761®

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGb 761® is a standardized and extensively researched extract of Ginkgo biloba leaves, developed by Dr. Willmar Schwabe Pharmaceuticals.[1] It is a complex mixture of active compounds, primarily composed of flavonoid glycosides and terpene lactones, which contribute to its multifaceted pharmacological effects.[2][3] This technical guide provides a comprehensive overview of the composition, mechanisms of action, and key experimental findings related to EGb 761®, with a focus on its neuroprotective, antioxidant, anti-inflammatory, and neurotransmitter-modulating properties.

Data Presentation

Table 1: Composition of Active Constituents in EGb 761®

The standardized composition of EGb 761® ensures a consistent and reproducible pharmacological profile. The primary active components are flavonoid glycosides and terpene trilactones.[2][3][4]

| Constituent Class | Percentage in EGb 761® | Key Components |

| Flavonoid Glycosides | 22.0% - 27.0% | Quercetin, Kaempferol, Isorhamnetin |

| Terpene Trilactones | 5.4% - 6.6% | Ginkgolides A, B, C; Bilobalide |

| Proanthocyanidins | ~7% | Polymers of delphinidin and cyanidin |

| Ginkgolic Acids | < 5 ppm | - |

Table 2: Quantitative Effects of EGb 761® and its Constituents on Oxidative Stress Markers

EGb 761® and its components exhibit significant antioxidant activity by scavenging free radicals and modulating endogenous antioxidant systems.

| Assay | Test Substance | IC50 / Effect | Reference |

| Basal ROS Production (RN46A cells) | EGb 761® | IC50 = 3.32 µg/mL | [1] |

| Basal ROS Production (RN46A cells) | Proanthocyanidin (PAC) fraction | IC50 = 0.97 µg/mL | [1] |

| Basal ROS Production (RN46A cells) | Flavone fraction | IC50 = 3.19 µg/mL | [1] |

| DPPH Radical Scavenging | Procyanidins | Strong scavenging activity | [5] |

| DPPH Radical Scavenging | Ginkgo Flavones | Strong scavenging activity | [5] |

| DPPH Radical Scavenging | Ginkgolide | Weak scavenging activity (IC50: 672.2 μg/mL) | [5] |

Table 3: Effects of EGb 761® on Pro-inflammatory Cytokine Levels

EGb 761® has demonstrated potent anti-inflammatory effects by reducing the expression and release of key pro-inflammatory mediators.

| Cytokine | Cell Type / Model | Treatment | Result | Reference |

| TNF-α, IL-6, IL-1β | Myocardial Ischemia-Reperfusion Injury (rat model) | EGb 761 (20 or 40 mg/kg) | Significant decrease in cytokine levels | [6] |

| TNF-α, IL-6 | LPS-stimulated BV2 microglial cells | EGb 761 (10–500 µg/mL) | Significant inhibition of expression and release | [7] |

| IL-6, TNF-α, NO | LPS-treated RAW 264.7 macrophages | EGb 761 (1000 μg/mL) | Effective inhibition of secretion | [8] |

Table 4: Effects of Chronic EGb 761® Administration on Neurotransmitter Levels in the Rat Prefrontal Cortex

Subacute (14-day) oral administration of EGb 761® has been shown to modulate neurotransmitter levels in the prefrontal cortex of rats.[9][10][11]

| Neurotransmitter | EGb 761® Dose (mg/kg) | Change in Extracellular Levels | Reference |

| Dopamine (DA) | 100 and 300 | Significant, dose-dependent increase | [11] |

| Noradrenaline (NA) | 100 and 300 | Modest, significant increase | [11] |

| Serotonin (5-HT) | 100 and 300 | No significant effect | [11] |

| Acetylcholine (ACh) | Not specified | Increase | [10] |

Experimental Protocols

Determination of Antioxidant Activity using the DPPH Assay

This protocol is adapted from a general procedure for assessing the free radical scavenging activity of natural extracts.[5]

Materials:

-

EGb 761® or its isolated components (e.g., ginkgo flavones, ginkgolides)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol)

-

Methanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test substance in methanol.

-

Create a series of dilutions of the test substance in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test substance dilutions to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test substance.

-

Determine the IC50 value, which is the concentration of the test substance required to scavenge 50% of the DPPH radicals.

Western Blot Analysis of Akt/Nrf2 Signaling Pathway Proteins

This protocol is based on the methodology described for investigating the effects of EGb 761® on myocardial tissue.[6][12]

Materials:

-

Tissue or cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and blotting apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Extract total protein from tissue or cell samples and determine the protein concentration.

-

Denature the protein samples by boiling in loading buffer.

-

Separate the proteins based on molecular weight using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Measurement of Neurotransmitter Levels by In Vivo Microdialysis and HPLC

This protocol is a summary of the methods used to measure extracellular neurotransmitter levels in the rat brain.[9][10][11][13]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection

-

Analytical column

Procedure:

-

Surgically implant a microdialysis guide cannula into the desired brain region (e.g., prefrontal cortex) of the anesthetized rat.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect the dialysate samples at regular intervals using a fraction collector.

-

Analyze the dialysate samples for neurotransmitter content using a validated HPLC method.

-

Quantify the neurotransmitter concentrations based on standard curves.

Mandatory Visualization

Caption: EGb 761® activates the Akt/Nrf2 signaling pathway, leading to an enhanced antioxidant response.

Caption: EGb 761® inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.

Caption: Experimental workflow for the analysis of neurotransmitter levels following EGb 761® administration.

References

- 1. Proanthocyanidins from Ginkgo biloba extract EGb 761® exert antioxidative activity in vitro and antiamnesic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of the Flavonoid Glycosides and Terpene Trilactones in the Extract of Ginkgo biloba and Evaluation of Their Inhibitory Activity towards Fibril Formation of β-Amyloid Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ginkgo biloba extract-761 protects myocardium by regulating Akt/Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ginkgo biloba leaf extract (EGb 761®) and its specific acylated flavonol constituents increase dopamine and acetylcholine levels in the rat medial prefrontal cortex: possible implications for the cognitive enhancing properties of EGb 761® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ginkgo biloba extract-761 protects myocardium by regulating Akt/Nrf2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Ginkgo biloba extract EGb 761® and its main constituent flavonoids and ginkgolides increase extracellular dopamine levels in the rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

BGC20-761: A Tryptamine Analog with Procognitive Potential in Neuroscience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BGC20-761, a novel tryptamine analog also identified as 5-methoxy-2-phenyl-N,N-dimethyltryptamine (PMDT), has emerged as a compound of interest in neuroscience research due to its potential therapeutic applications, particularly in the realm of cognitive enhancement. This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacology, mechanism of action, and the experimental methodologies used to characterize its profile. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering a consolidated repository of available data, experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

This compound is a synthetic tryptamine derivative that has been investigated for its effects on the central nervous system. Structurally distinct, it has demonstrated a unique pharmacological profile, primarily acting as an antagonist at multiple serotonin (5-HT) and dopamine receptors. Its highest affinity is for the 5-HT6 receptor, a target that has been a focal point for the development of cognitive enhancers.[1] Preclinical studies have suggested that this compound possesses antipsychotic-like properties and, more significantly, the ability to improve memory consolidation.[1] This guide will delve into the specifics of its receptor binding profile, the functional consequences of this binding, and the behavioral outcomes observed in animal models.

Mechanism of Action

The primary mechanism of action of this compound is attributed to its antagonist activity at the 5-HT6 receptor.[1] The 5-HT6 receptor is almost exclusively expressed in the brain, with high densities in regions critical for learning and memory, such as the hippocampus and cortex. These receptors are Gs-protein coupled, and their activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

By antagonizing the 5-HT6 receptor, this compound is hypothesized to disinhibit downstream signaling pathways, leading to an increase in the release of several key neurotransmitters, including acetylcholine and glutamate. This modulation of cholinergic and glutamatergic systems is a well-established strategy for cognitive enhancement. The memory-enhancing effects of this compound are believed to be mediated through this 5-HT6 receptor-dependent mechanism.[1]

Signaling Pathway of this compound at the 5-HT6 Receptor

References

Theoretical Basis for the Antipsychotic Effects of BGC20-761: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGC20-761 is an experimental compound with a unique pharmacological profile that suggests potential utility as an antipsychotic agent. This technical guide delineates the theoretical basis for its antipsychotic effects, focusing on its interactions with key neurotransmitter systems implicated in the pathophysiology of psychosis. The document provides a comprehensive overview of its receptor binding affinities, the functional roles of its target receptors, detailed protocols for preclinical evaluation of antipsychotic-like activity, and visual representations of the relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar compounds.

Introduction

The development of novel antipsychotic agents with improved efficacy and tolerability remains a critical unmet need in the treatment of schizophrenia and other psychotic disorders. This compound has emerged as a compound of interest due to its distinct multi-receptor antagonist profile. This guide synthesizes the available preclinical data to provide a robust theoretical framework for its potential antipsychotic action.

Pharmacological Profile of this compound

The antipsychotic potential of this compound is primarily attributed to its antagonist activity at serotonin 5-HT6, 5-HT2A, and dopamine D2 receptors. The affinity of this compound for these receptors has been characterized in vitro, with the following binding affinities (Ki values) reported:

| Receptor Target | Species | Binding Affinity (Ki) (nM) |

| 5-HT6 Receptor | Human | 20 |

| 5-HT2A Receptor | Human | 69 |

| Dopamine D2 Receptor | Human | 140 |

| 5-HT2A Receptor | Rat | 470 |

| 5-HT2C Receptor | Rat | 675 |

Data compiled from publicly available sources.

This binding profile indicates that this compound possesses the highest affinity for the 5-HT6 receptor, followed by the 5-HT2A and dopamine D2 receptors. This multi-target engagement is a key feature of many atypical antipsychotics and forms the basis of its theoretical efficacy.

Theoretical Basis for Antipsychotic Effects

The antipsychotic properties of this compound are theorized to arise from the modulation of three critical neurotransmitter systems:

5-HT6 Receptor Antagonism

The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions associated with cognition and mood, such as the cortex and hippocampus. Blockade of 5-HT6 receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, which is often dysregulated in schizophrenia. The leading hypothesis for the antipsychotic-like effects of 5-HT6 antagonists is their ability to disinhibit the release of acetylcholine and glutamate by reducing GABAergic inhibition.[1] Furthermore, 5-HT6 receptor antagonists have been shown to improve cognitive deficits in preclinical models, a key therapeutic target in schizophrenia that is poorly addressed by current medications.[1]

5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is a hallmark of atypical antipsychotics.[2] These receptors are highly expressed in the cortex, and their blockade is thought to contribute to the antipsychotic effects and the reduced incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics.[2] The mechanism is believed to involve the modulation of dopamine release in different brain regions. Specifically, 5-HT2A receptor antagonism may increase dopamine release in the prefrontal cortex, which could alleviate negative and cognitive symptoms of schizophrenia, while simultaneously mitigating the dopamine D2 receptor blockade in the striatum, thereby reducing the risk of EPS.

Dopamine D2 Receptor Antagonism

The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic signaling in the mesolimbic pathway is a key driver of the positive symptoms of psychosis.[3] Consequently, blockade of dopamine D2 receptors in this pathway is a fundamental mechanism of action for all currently approved antipsychotic medications. By acting as a D2 receptor antagonist, this compound is expected to directly attenuate this hyperdopaminergic state, leading to a reduction in symptoms such as hallucinations and delusions. The moderate affinity of this compound for the D2 receptor, in conjunction with its potent 5-HT2A antagonism, suggests a profile similar to atypical antipsychotics, which may offer a favorable balance between efficacy and side effects.

Preclinical Evaluation of Antipsychotic-Like Effects: Experimental Protocols

To empirically validate the theoretical antipsychotic effects of this compound, a battery of well-established preclinical behavioral assays is recommended. The following are detailed protocols for key experiments.

Conditioned Avoidance Response (CAR) Test

The CAR test is a robust predictor of antipsychotic activity. It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), typically a light or tone, is presented before the unconditioned stimulus (US), the footshock.

-

Procedure:

-

Acclimation: Allow rats or mice to acclimate to the testing room for at least 60 minutes before the session.

-

Training: Place the animal in one compartment of the shuttle box. A trial begins with the presentation of the CS for 10 seconds. If the animal moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered. If the animal fails to move during the CS, the US (e.g., 0.5 mA footshock) is delivered through the grid floor. The CS and US remain on until the animal escapes to the other compartment or for a maximum of 20 seconds. Multiple trials are conducted with a variable inter-trial interval (average of 60 seconds) until a stable baseline of avoidance is achieved (e.g., >80% avoidance).

-

Drug Administration: Administer this compound or vehicle at various doses (e.g., intraperitoneally or orally) at a predetermined time before the test session (e.g., 30-60 minutes).

-

Testing: The test session is identical to the training sessions. The number of avoidance responses, escape responses, and the latency to respond are recorded.

-

-

Expected Outcome for this compound: A dose-dependent decrease in the number of avoidance responses without a significant effect on the number of escape responses would be indicative of antipsychotic-like activity.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

-

Apparatus: A startle chamber equipped with a sensitive platform to detect whole-body startle responses and a speaker to deliver acoustic stimuli.

-

Procedure:

-

Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

-

Trial Types: The session consists of a pseudo-random presentation of different trial types:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).

-

Prepulse-alone trials: A weak acoustic stimulus (e.g., 75, 80, or 85 dB for 20 ms).

-

Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.

-

No-stimulus trials: Only background noise to measure baseline movement.

-

-

Drug Administration: Administer this compound or vehicle prior to the test session.

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI) = 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) x 100].

-

-

Expected Outcome for this compound: If this compound has antipsychotic potential, it would be expected to reverse a deficit in PPI induced by a psychomimetic agent like phencyclidine (PCP) or dizocilpine (MK-801).

Catalepsy Test

The catalepsy test is used to assess the propensity of a compound to induce extrapyramidal side effects, a common liability of dopamine D2 receptor antagonists.

-

Apparatus: A horizontal bar raised a specific height from a flat surface (e.g., 9 cm for rats).

-

Procedure:

-

Drug Administration: Administer this compound or a positive control (e.g., haloperidol) at various doses.

-

Testing: At specified time points after drug administration, gently place the animal's forepaws on the bar.

-

Measurement: Record the time it takes for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

-

-

Expected Outcome for this compound: Due to its atypical profile (potent 5-HT2A antagonism relative to D2 antagonism), this compound is hypothesized to induce significantly less catalepsy compared to typical antipsychotics like haloperidol.

Signaling Pathways

The antipsychotic effects of this compound are mediated through the modulation of complex intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways of the 5-HT6, 5-HT2A, and Dopamine D2 receptors.

Caption: Antagonism of the 5-HT6 receptor by this compound is expected to modulate downstream signaling.

Caption: this compound's antagonism of the 5-HT2A receptor is theorized to impact these signaling events.

Caption: Blockade of the D2 receptor by this compound is a core component of its antipsychotic potential.

Conclusion

The multi-receptor antagonist profile of this compound, with its high affinity for 5-HT6 receptors and moderate affinity for 5-HT2A and dopamine D2 receptors, provides a strong theoretical foundation for its potential as a novel antipsychotic agent. This unique combination of receptor interactions suggests the possibility of a broad spectrum of efficacy, potentially addressing not only the positive symptoms of psychosis but also the cognitive and negative symptoms, with a favorable side effect profile. The experimental protocols outlined in this guide provide a clear path for the preclinical validation of these theoretical antipsychotic effects. Further investigation into the in vivo pharmacology and downstream signaling effects of this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for EGb 761 in a Scopolamine-Induced Amnesia Model

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the scopolamine-induced amnesia model to evaluate the efficacy of the standardized Ginkgo biloba extract, EGb 761.

Introduction

The cholinergic system is crucial for cognitive functions, including learning and memory.[1][2] Scopolamine, a muscarinic cholinergic receptor antagonist, is widely used to induce a state of amnesia in animal models, mimicking aspects of cognitive impairment seen in conditions like Alzheimer's disease.[1] This model is a valuable tool for screening and characterizing potential nootropic and neuroprotective agents. EGb 761, a standardized extract of Ginkgo biloba leaves, has demonstrated neuroprotective properties and the potential to ameliorate cognitive deficits in various preclinical and clinical studies.[3][4][5] Its mechanisms of action are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways, as well as the modulation of neurotransmitter systems and enhancement of neuroplasticity.[6][7]

Data Presentation

The following tables summarize representative quantitative data from behavioral and molecular assays in a scopolamine-induced amnesia model, demonstrating the potential therapeutic effects of compounds like EGb 761.

Table 1: Performance in Behavioral Tests

| Treatment Group | Morris Water Maze (Escape Latency - seconds) | Passive Avoidance Test (Step-through Latency - seconds) | Y-Maze (% Spontaneous Alternation) |

| Control (Vehicle) | 20 ± 5 | 280 ± 20 | 75 ± 5 |

| Scopolamine (1 mg/kg) | 55 ± 8 | 60 ± 10 | 45 ± 6 |

| Scopolamine + EGb 761 (e.g., 100 mg/kg) | 30 ± 6 | 220 ± 25 | 68 ± 7 |

| Scopolamine + Donepezil (1 mg/kg) | 25 ± 4 | 250 ± 22 | 72 ± 5 |

| Data are presented as mean ± SEM and are representative values compiled from multiple sources.[8] |

Table 2: Hippocampal Molecular Marker Expression

| Treatment Group | p-CREB/CREB Ratio (Fold Change vs. Control) | BDNF/β-actin Ratio (Fold Change vs. Control) |

| Control (Vehicle) | 1.0 | 1.0 |

| Scopolamine (1 mg/kg) | 0.4 ± 0.1 | 0.5 ± 0.1 |

| Scopolamine + EGb 761 (e.g., 100 mg/kg) | 0.8 ± 0.15 | 0.9 ± 0.12 |

| Scopolamine + Donepezil (1 mg/kg) | 0.9 ± 0.1 | 0.95 ± 0.1 |

| Data are presented as mean ± SEM and are representative values compiled from multiple sources.[8] |

Experimental Protocols

I. Scopolamine-Induced Amnesia Model

A. Animals:

-

Male Wistar rats or C57BL/6 mice are commonly used.

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Allow at least one week of acclimatization before starting the experiments.[8]

B. Amnesia Induction:

-

Prepare a fresh solution of scopolamine hydrobromide in sterile saline.

-

Administer scopolamine at a dose of 0.4-1 mg/kg via intraperitoneal (i.p.) injection.[8]

-

The injection is typically given 30 minutes before the acquisition trial of the behavioral tests.[8][9]

C. EGb 761 Administration:

-

Prepare EGb 761 in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution, for oral (p.o.) administration.

-

A typical effective dose of EGb 761 can range from 25 to 100 mg/kg.[10]

-

Administer EGb 761 orally 60 minutes before the scopolamine injection.[11]

II. Behavioral Assays

A. Morris Water Maze (MWM)

This test assesses spatial learning and memory.[12]

-

Apparatus: A circular pool (approximately 1.5 m in diameter) filled with water made opaque with a non-toxic substance. A small escape platform is submerged 1-2 cm below the water surface.[8]

-

Acquisition Phase (4-5 days):

-

Conduct 4 trials per day for each animal.

-

Allow the animal to swim freely to find the hidden platform. The time taken to find the platform is the escape latency.

-

If the animal does not find the platform within 60-90 seconds, gently guide it to the platform and allow it to remain there for 15-20 seconds.[8]

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the escape platform from the pool.

-

Allow the animal to swim freely for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.[8]

-

B. Passive Avoidance Test

This test evaluates fear-motivated learning and memory.[1]

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Acquisition Trial:

-

Place the animal in the light compartment.

-

When the animal enters the dark compartment, an electric foot shock (e.g., 0.5 mA for 3 seconds) is delivered.[11]

-

-

Retention Trial (24 hours later):

-

Place the animal back in the light compartment and record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive experience.

-

C. Y-Maze Test

This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[9]

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Place the animal at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into all three different arms.

-

Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.[8]

-

III. Molecular and Biochemical Assays

A. Tissue Collection and Preparation:

-

Following the final behavioral test, euthanize the animals and dissect the hippocampus on an ice-cold plate.

-

Immediately freeze the tissue in liquid nitrogen and store it at -80°C for later analysis.

B. Western Blotting for p-CREB/CREB and BDNF:

-

Homogenize hippocampal tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Incubate with primary antibodies against p-CREB, CREB, BDNF, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.

C. Measurement of Cholinergic Markers:

-

Acetylcholine (ACh) and acetylcholinesterase (AChE) levels in the brain can be measured using commercially available ELISA kits according to the manufacturer's instructions.[9]

Visualizations

Caption: Experimental workflow for the scopolamine-induced amnesia model.

Caption: Mechanism of scopolamine-induced amnesia.

References

- 1. criver.com [criver.com]

- 2. Frontiers | Interaction of basal forebrain cholinergic neurons with the glucocorticoid system in stress regulation and cognitive impairment [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Strategies for the use of Ginkgo biloba extract, EGb 761®, in the treatment and management of mild cognitive impairment in Asia: Expert consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ginkgo biloba extract (EGb 761) and CNS functions: basic studies and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginkgo biloba extract EGb 761® in the symptomatic treatment of mild-to-moderate dementia: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective effects of bilobalide, a component of Ginkgo biloba extract (EGb 761) in global brain ischemia and in excitotoxicity-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. oatext.com [oatext.com]

Application Notes and Protocols for Utilizing EGb 761 in Novel Object Recognition (NOR) Tests in Rats

Topic: Using EGb 761 (Standardized Ginkgo Biloba Extract), initially referenced as BGC20-761, in Novel Object Recognition (NOR) Tests in Rats.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory in rodents.[1] This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[1] The NOR task is particularly valuable for assessing the efficacy of nootropic agents and compounds intended to treat cognitive deficits.[2] EGb 761, a standardized extract of Ginkgo biloba, has been investigated for its neuroprotective and cognitive-enhancing properties.[3] These application notes provide a detailed protocol for conducting the NOR test in rats to assess the effects of EGb 761.

Mechanism of Action of EGb 761

EGb 761 is a complex mixture of active compounds, primarily flavonoids and terpenoids, that exert their effects through multiple mechanisms. Its neuroprotective and cognitive-enhancing effects are attributed to its antioxidant and anti-inflammatory properties, as well as its ability to improve cerebral blood flow and modulate neurotransmitter systems.

Experimental Protocols

Animals

-

Species: Male Wistar or Sprague-Dawley rats are commonly used.

-

Age: Young adult (2-3 months) or aged (18-24 months) rats can be used depending on the research question.

-

Housing: Rats should be housed in groups of 2-4 per cage with ad libitum access to food and water, and maintained on a 12-hour light/dark cycle. All behavioral testing should be conducted during the light phase.

Apparatus

The NOR test is conducted in a square open-field arena, typically 40 cm x 40 cm x 40 cm or 50 cm x 50 cm x 50 cm, made of a non-porous material for easy cleaning. The arena should be situated in a quiet room with consistent, dim lighting. A video camera is mounted above the arena to record the sessions for later analysis.

Objects

A variety of objects can be used, but they should be of similar size and material, yet distinct in shape and color. Examples include small plastic toys, metal blocks, or glass bottles. It is crucial that the objects are heavy enough that the rats cannot displace them and have no inherent rewarding or aversive properties. The objects should be thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues.

Experimental Procedure

The NOR protocol consists of three main phases: habituation, training (familiarization), and testing.

1. Habituation Phase:

-

Purpose: To acclimate the rats to the testing arena and reduce exploratory behavior not directed at the objects.

-

Procedure: Each rat is individually placed in the empty open-field arena for 5-10 minutes for 2-3 consecutive days prior to the training phase.[1]

2. Training (Familiarization) Phase (T1):

-

Purpose: To allow the rats to familiarize themselves with two identical objects.

-

Procedure: Two identical objects (A and A) are placed in opposite corners of the arena. A rat is placed in the center of the arena and allowed to explore the objects for a predetermined period, typically 3-5 minutes.[1][2] The time spent exploring each object is recorded. Exploration is defined as the rat directing its nose towards the object at a distance of ≤ 2 cm and/or touching it with its nose or paws.

3. Test Phase (T2):

-

Purpose: To assess the rat's ability to discriminate between a familiar and a novel object.

-

Procedure: After a specific inter-trial interval (ITI), which can range from a few minutes to 24 hours depending on whether short-term or long-term memory is being assessed, the rat is returned to the arena. In the arena, one of the familiar objects is replaced with a novel object (A and B). The rat is allowed to explore the objects for 3-5 minutes, and the time spent exploring each object is recorded. The positions of the novel and familiar objects should be counterbalanced across animals.

Drug Administration

EGb 761 is typically administered orally (p.o.) via gavage. The vehicle (e.g., distilled water, saline, or a sweetened milk solution) should be administered to the control group. The timing of administration depends on the study design and can be acute (e.g., 30-60 minutes before the training phase) or chronic (e.g., daily for several weeks leading up to the test). Doses used in rat studies have ranged from 50 to 200 mg/kg.[3]

Data Presentation

The primary measures of cognitive performance in the NOR test are the exploration time for the novel and familiar objects and the Discrimination Index (DI).

Exploration Time: The time (in seconds) the rat spends actively exploring the novel (T_novel) and familiar (T_familiar) objects during the test phase.

Discrimination Index (DI): This index provides a measure of recognition memory, corrected for individual differences in total exploration time. It is calculated using the following formula:

DI = (T_novel - T_familiar) / (T_novel + T_familiar)

A positive DI value indicates a preference for the novel object, suggesting that the rat remembers the familiar object. A DI of zero suggests no preference, and a negative value indicates a preference for the familiar object.

Sample Quantitative Data

The following table summarizes hypothetical data from a study investigating the effect of different doses of EGb 761 on NOR performance in aged rats with a 24-hour ITI.

| Treatment Group | Dose (mg/kg, p.o.) | T_familiar (s) (Mean ± SEM) | T_novel (s) (Mean ± SEM) | Discrimination Index (DI) (Mean ± SEM) |

| Vehicle Control | 0 | 15.2 ± 1.8 | 16.5 ± 2.1 | 0.04 ± 0.05 |

| EGb 761 | 50 | 12.8 ± 1.5 | 25.3 ± 2.9 | 0.33 ± 0.07* |

| EGb 761 | 100 | 11.5 ± 1.3 | 28.9 ± 3.2 | 0.43 ± 0.08 |

| EGb 761 | 200 | 10.9 ± 1.1 | 30.1 ± 3.5 | 0.47 ± 0.09 |

*p < 0.05, **p < 0.01 compared to Vehicle Control

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Proposed Signaling Pathways of EGb 761

Caption: Proposed signaling pathways of EGb 761 leading to cognitive enhancement.

References

- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of an extract of Ginkgo biloba, EGb 761, on cognitive behavior and longevity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BGC20-761 Administration in Prepulse Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong, startling stimulus (pulse). It is a measure of sensorimotor gating, a fundamental process of filtering sensory information to prevent sensory overload. Deficits in PPI are observed in various neuropsychiatric disorders, most notably schizophrenia, and are considered a valuable translational biomarker for assessing the efficacy of novel therapeutic agents.[1][2][3][4]

BGC20-761, a standardized extract of Ginkgo biloba leaves (also known as EGb 761®), has demonstrated a range of neuroprotective and cognitive-enhancing properties.[5][[“]][7] These effects are attributed to its complex composition, which includes flavonoids and terpenoids that act synergistically to exert antioxidant, anti-inflammatory, and neurotransmitter-modulating effects.[[“]][7] Notably, chronic administration of EGb 761® has been shown to increase extracellular dopamine levels in the prefrontal cortex, a key brain region involved in the regulation of sensorimotor gating.[[“]][7][[“]][9][10]

These application notes provide detailed protocols for the administration of this compound in animal models for the study of prepulse inhibition, guidance on data presentation, and a visualization of the proposed signaling pathways.

Data Presentation

Quantitative data from prepulse inhibition studies should be summarized to clearly present the effects of this compound. The following tables provide templates for organizing and comparing experimental data.

Table 1: Effect of this compound on Prepulse Inhibition in a Tinnitus Animal Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Duration | Animal Model | Key Finding on PPI | Reference |

| This compound (EGb 761®) | 100 | Oral | 3 weeks, daily | Mongolian Gerbil (Noise-Induced Tinnitus) | Showed improvement in tinnitus-related behavioral deficits as measured by gap-PPI. | Krauss et al., 2016 |

| Vehicle Control | N/A | Oral | 3 weeks, daily | Mongolian Gerbil (Noise-Induced Tinnitus) | No improvement in tinnitus-related behavioral deficits. | Krauss et al., 2016 |

Table 2: Proposed General Dosing of this compound for PPI Studies in Rodents

| Animal Model | Dose Range (mg/kg) | Route of Administration | Proposed Duration | Rationale / Reference |

| Rat | 50 - 200 | Oral (gavage) | 14 - 28 days | Based on effective doses in cognitive and neuroprotective studies.[5] Chronic administration is shown to increase prefrontal dopamine.[[“]][[“]][9] |